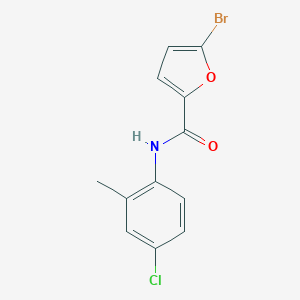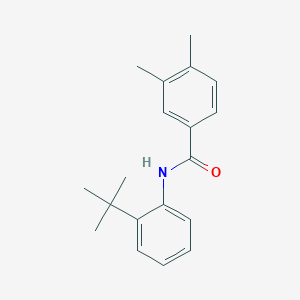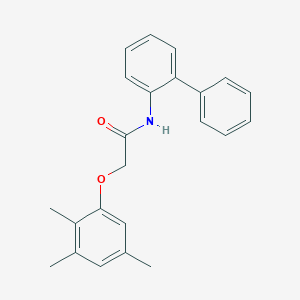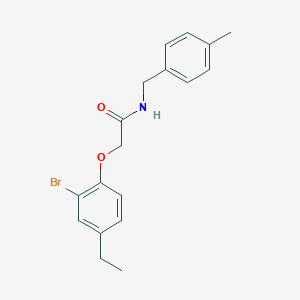![molecular formula C20H16Cl2N2OS B296731 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296731.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of certain fungal enzymes, such as chitin synthase and β-glucan synthase.
Biochemical and Physiological Effects
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of fungi by disrupting their cell wall synthesis. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its ability to selectively target cancer cells and fungi, its potential as an anti-inflammatory agent, and its ability to inhibit the activity of certain enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
For the study of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile include further studies to determine its potential as a therapeutic agent for cancer and fungal infections. Additionally, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects. Further studies are also needed to explore its potential as an anti-inflammatory agent and its mechanism of action in inhibiting the activity of certain enzymes. Finally, future directions include the development of new derivatives of this compound with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the reaction of 3,4-dichlorobenzyl mercaptan with 4-methylphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
Eigenschaften
Molekularformel |
C20H16Cl2N2OS |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
6-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-12-2-5-14(6-3-12)15-9-19(25)24-20(16(15)10-23)26-11-13-4-7-17(21)18(22)8-13/h2-8,15H,9,11H2,1H3,(H,24,25) |
InChI-Schlüssel |
FBIXCGDYYFODPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)








![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)